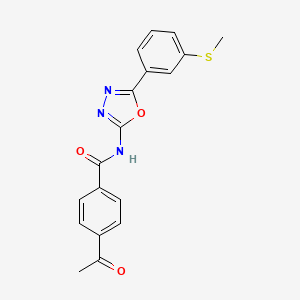![molecular formula C11H12Cl2N2O2 B2489592 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 733031-13-5](/img/structure/B2489592.png)
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" is a compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structural and functional attributes. This compound, like many others in its class, is synthesized and analyzed for its potential applications and properties which contribute to its relevance in scientific research.
Synthesis Analysis
The synthesis of compounds similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" often involves multi-step chemical reactions. For instance, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The process yielded significant insights into the formation of similar chloro-acetamide derivatives through controlled chemical reactions, showcasing the methodological approaches in synthesizing complex molecules (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of acetamide compounds, including those similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide," reveals significant insights into their conformation and intramolecular interactions. For example, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide's molecular structure analysis indicated specific dihedral angles and intramolecular hydrogen bonding, showcasing the importance of structural configuration in determining the compound's properties and reactivity (Fun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chloro-acetamide derivatives demonstrate the compound's reactivity and potential for further chemical modifications. The synthesis and characterization of related compounds provide valuable information on the chemical behavior and reactivity of these molecules under various conditions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through sequential acetylation, esterification, and ester interchange steps highlights the compound's versatile chemical properties and potential for diverse applications (Zhong-cheng & Wan-yin, 2002).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Medicinal Potential
- The structures of compounds similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, are stabilized by extensive intra- and intermolecular hydrogen bonds, showing potential for medicinal applications (Siddiqui et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research on bioactive benzothiazolinone acetamide analogs, closely related to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has explored their use as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and potential for photo-voltaic applications (Mary et al., 2020).
Therapeutic Applications
- A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008).
Bronchodilatory Activity
- Synthesis of 4-aryl-1-substituted 2,6-dimethyl-3, 5-bis-N-[(substituted) carbamoyl] 1,4-dihydropyridines, related to the target compound, showed potential for bronchodilatory activity, indicating a possible avenue for respiratory treatment research (Suresh et al., 2007).
Antibacterial Agents
- Research into 4-Oxo-thiazolidines and 2-Oxo-azetidines, which include structures similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has been conducted for their potential as antibacterial agents, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBVPVIEUGZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

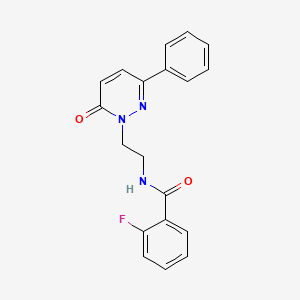

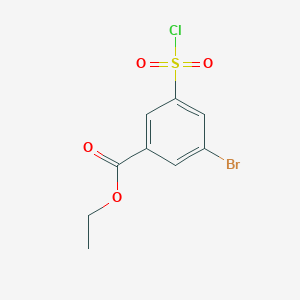
![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)
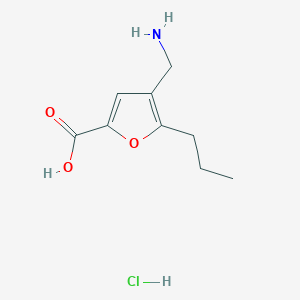
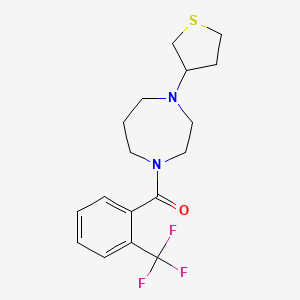
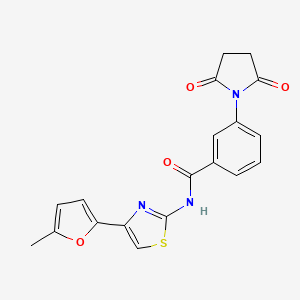
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
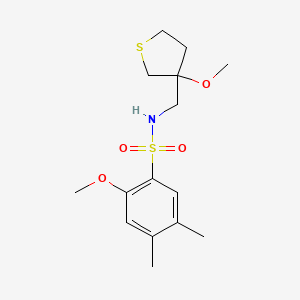
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
